n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine
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Overview
Description
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate alkylating agents. For instance, the reaction of 2-amino benzothiazole with cyclopropylmethylamine under suitable conditions can yield the desired compound . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as thionyl chloride . Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiazole derivatives .
Scientific Research Applications
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, benzothiazole derivatives have shown potential as anti-inflammatory agents and have been investigated for their ability to inhibit specific enzymes involved in inflammation . In industry, these compounds are used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine can be compared with other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides . These compounds share similar structural features but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C13H17N3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N'-cyclopropyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H17N3S/c1-16(10-6-7-10)9-8-14-13-15-11-4-2-3-5-12(11)17-13/h2-5,10H,6-9H2,1H3,(H,14,15) |
InChI Key |
CVXPZGVKEMHTSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1=NC2=CC=CC=C2S1)C3CC3 |
Origin of Product |
United States |
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